molecular formula C22H19Cl3N2O2 B2518477 N-(2-aminoethyl)-2,4-dichloro-N-{4-[(4-chlorophenyl)methoxy]phenyl}benzamide CAS No. 2089056-76-6

N-(2-aminoethyl)-2,4-dichloro-N-{4-[(4-chlorophenyl)methoxy]phenyl}benzamide

Cat. No.: B2518477
CAS No.: 2089056-76-6
M. Wt: 449.76
InChI Key: KKZDZTJFDLFERF-UHFFFAOYSA-N
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Description

N-(2-aminoethyl)-2,4-dichloro-N-{4-[(4-chlorophenyl)methoxy]phenyl}benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzamide core substituted with aminoethyl, dichloro, and chlorophenylmethoxy groups, which contribute to its unique chemical properties and potential biological activities.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-aminoethyl)-2,4-dichloro-N-{4-[(4-chlorophenyl)methoxy]phenyl}benzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the benzamide core: This step involves the reaction of 2,4-dichlorobenzoic acid with thionyl chloride to form 2,4-dichlorobenzoyl chloride.

    Amination: The benzoyl chloride is then reacted with 4-[(4-chlorophenyl)methoxy]aniline to form the intermediate benzamide.

    Introduction of the aminoethyl group: The final step involves the reaction of the intermediate with ethylenediamine under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-(2-aminoethyl)-2,4-dichloro-N-{4-[(4-chlorophenyl)methoxy]phenyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding imines or amides.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The chlorides on the benzene ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: Formation of imines or amides.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzamides with different functional groups.

Scientific Research Applications

N-(2-aminoethyl)-2,4-dichloro-N-{4-[(4-chlorophenyl)methoxy]phenyl}benzamide has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Comparison with Similar Compounds

Similar Compounds

    N-(2-aminoethyl)-2,4-dichlorobenzamide: Similar structure but lacks the chlorophenylmethoxy group.

    N-(2-aminoethyl)-4-chlorobenzamide: Similar structure but lacks the dichloro substitution on the benzene ring.

    N-(2-aminoethyl)-2,4-dichloro-N-phenylbenzamide: Similar structure but lacks the methoxy group.

Uniqueness

N-(2-aminoethyl)-2,4-dichloro-N-{4-[(4-chlorophenyl)methoxy]phenyl}benzamide is unique due to the presence of both dichloro and chlorophenylmethoxy groups, which contribute to its distinct chemical properties and potential biological activities. This combination of functional groups may enhance its binding affinity to specific molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(2-aminoethyl)-2,4-dichloro-N-[4-[(4-chlorophenyl)methoxy]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19Cl3N2O2/c23-16-3-1-15(2-4-16)14-29-19-8-6-18(7-9-19)27(12-11-26)22(28)20-10-5-17(24)13-21(20)25/h1-10,13H,11-12,14,26H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKZDZTJFDLFERF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=CC=C(C=C2)N(CCN)C(=O)C3=C(C=C(C=C3)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19Cl3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901347513
Record name N-(2-Aminoethyl)-2,4-dichloro-N-{4-[(4-chlorobenzyl)oxy]phenyl}benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901347513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

449.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2089056-76-6
Record name N-(2-Aminoethyl)-2,4-dichloro-N-{4-[(4-chlorobenzyl)oxy]phenyl}benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901347513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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